molecular formula C16H21N3O3S B2634733 N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide CAS No. 1197792-26-9

N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide

Cat. No.: B2634733
CAS No.: 1197792-26-9
M. Wt: 335.42
InChI Key: WUGNJSKSHJHJKE-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group and a methanesulfonyl-substituted phenyl group, making it structurally unique and potentially useful in medicinal chemistry and material science.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-12-5-6-13(23(2,21)22)9-14(12)18-10-15(20)19-16(11-17)7-3-4-8-16/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGNJSKSHJHJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide typically involves multiple steps:

  • Formation of the Cyanocyclopentyl Intermediate

    • Cyclopentanone is reacted with a cyanide source (e.g., sodium cyanide) under basic conditions to form 1-cyanocyclopentanol.
    • Dehydration of 1-cyanocyclopentanol yields 1-cyanocyclopentene.
  • Amination Reaction

    • The 1-cyanocyclopentene is then subjected to an amination reaction with 2-[(5-methanesulfonyl-2-methylphenyl)amino]acetic acid.
    • This step typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, potentially forming sulfone derivatives.
  • Reduction

    • Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
  • Substitution

    • The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: LiAlH4 or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for bromination.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the selectivity and efficiency of catalytic reactions.

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.

Medicine

    Drug Development:

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-2-[(5-methylphenyl)amino]acetamide: Lacks the methanesulfonyl group, which may affect its reactivity and biological activity.

    N-(1-cyanocyclopentyl)-2-[(5-methanesulfonylphenyl)amino]acetamide: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

  • The presence of both the cyanocyclopentyl and methanesulfonyl-substituted phenyl groups makes N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide unique, potentially offering distinct reactivity and biological properties compared to its analogs.

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